molecular formula C21H16BrN7O3 B2765476 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207057-79-1

6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

カタログ番号: B2765476
CAS番号: 1207057-79-1
分子量: 494.309
InChIキー: XHWMQVRVEFHVTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. Its structure includes a 4-bromophenyl group on the oxadiazole moiety and a 3-methoxybenzyl substituent on the triazole ring.

Synthetic routes for analogous compounds often involve cyclization reactions between triazole and pyrimidine precursors.

特性

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O3/c1-31-16-4-2-3-13(9-16)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)14-5-7-15(22)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWMQVRVEFHVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Oxadiazole Ring : Known for its diverse biological properties including anticancer and antimicrobial activities.
  • Triazole and Pyrimidine Moieties : These structures are often associated with enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole and triazole rings may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical in cancer and inflammation.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related derivatives:

Activity Type Target/Effect IC50 Values (µM) References
AnticancerVarious cancer cell lines0.420 - 1.18
AntimicrobialBacterial strains0.25 - 5.0
Anti-inflammatoryCytokine modulationNot specified
Enzyme InhibitionEGFR, Src, IL-60.24 - 0.96

Case Studies

Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in drug discovery:

  • Anticancer Activity : A derivative was tested against several cancer cell lines (e.g., HEPG2, MCF7) showing promising IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Inhibition of Kinases : Research indicated that similar compounds exhibited significant inhibition against Axl kinase with an IC50 of 0.010 µM, demonstrating high potency in targeting specific pathways involved in tumor growth .
  • Broad-Spectrum Antimicrobial Effects : Compounds structurally similar to the target have shown effectiveness against various bacterial strains, indicating a potential role in treating infections .

類似化合物との比較

Structural Variations and Substituent Effects

The target compound’s unique features lie in its 4-bromophenyl and 3-methoxybenzyl groups. Comparable compounds exhibit variations in substituents, which critically influence physicochemical and biological properties:

Compound Name / ID Key Substituents Structural Features Reference
Target Compound 4-Bromophenyl (oxadiazole); 3-Methoxybenzyl (triazole) Enhanced lipophilicity due to bromine; methoxy group may improve solubility
6-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-Bromophenyl (oxadiazole); 4-Ethoxyphenyl (triazole) Bromine at meta position; ethoxy group increases steric bulk
3-Benzyl-5-tert-Butyl-4H-triazolo[4,5-d]pyrimidin-7-one (Compound 5) Benzyl (triazole); tert-Butyl (pyrimidine) tert-Butyl group enhances metabolic stability; planar fused-ring system
2-Amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) 3-Chlorobenzyl (triazole); Hexyl chain (pyrimidine) Chlorine improves binding affinity; alkyl chain may modulate membrane permeability

Key Observations :

  • Halogen Position : The 4-bromophenyl group in the target compound likely enhances π-π stacking interactions compared to 3-bromophenyl analogs (e.g., ), which may alter binding specificity .
  • Methoxy vs.
  • Alkyl Chains : Compounds with alkyl chains (e.g., hexyl in ) exhibit increased lipophilicity, which may affect bioavailability .

Key Insights :

  • The use of ionic liquids (e.g., BMIM-PF6) in may improve reaction efficiency compared to traditional solvents .
  • Cs₂CO₃ in DMF () facilitates mild conditions for oxadiazole coupling, suggesting applicability to the target compound’s synthesis .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability : tert-Butyl groups () reduce oxidative metabolism, whereas methoxy groups may undergo demethylation .
  • Crystallographic Data : Fused-ring systems (e.g., ) exhibit near-coplanarity (dihedral angles <2°), promoting stacking interactions in target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。